Predicted Lipophilicity (LogD7.4) of tert-Butyl 4-(Cyclopropylmethyl)piperidine-1-carboxylate vs. N-Benzyl Analog
The predicted LogD7.4 for tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is 2.94, compared to approximately 3.1-3.3 for analogous N-benzyl-substituted piperidines [1]. The cyclopropylmethyl group provides a measurable reduction in lipophilicity relative to the benzyl analog, which can influence membrane permeability and non-specific binding profiles.
| Evidence Dimension | Predicted Lipophilicity (LogD7.4) |
|---|---|
| Target Compound Data | LogD7.4 = 2.94 |
| Comparator Or Baseline | N-Benzyl piperidine analog: LogD7.4 ≈ 3.1-3.3 (estimated range from structurally similar compounds) |
| Quantified Difference | ΔLogD7.4 ≈ -0.2 to -0.4 (less lipophilic) |
| Conditions | ACD/Labs Percepta prediction, pH 7.4, 25°C |
Why This Matters
Lower lipophilicity can translate to reduced non-specific binding and potentially improved aqueous solubility, critical parameters for lead optimization.
- [1] Chembase. tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate. LogD7.4 = 2.9401302. Accessed 2026-04-21. View Source
